N-(3-Oxo-3-phenylpropyl)-L-leucine

Chemoselective bioconjugation Peptide engineering Bioorthogonal chemistry

N-(3-Oxo-3-phenylpropyl)-L-leucine (C₁₅H₂₁NO₃, MW 263.33) is a differentiated non-proteinogenic L-leucine scaffold N-alkylated with a 3-oxo-3-phenylpropyl group. Its C-3 ketone enables oxime/hydrazone bioconjugation under mild conditions, while the single L-enantiomer ensures compatibility with ribosomal or synthetic peptide assembly for substrate analog inhibitors. The distinct C-3 carbonyl placement (versus positional isomers) profoundly alters hydrogen-bonding capacity, metabolic stability, and target binding. Procurement of analytically certified material (≥98% HPLC) allows medicinal chemistry programs to generate proprietary SAR datasets, explore reductive amination or Grignard derivatization panels, and build fluorescent probes or affinity reagents without perturbing the native peptide backbone. Ideal for hit-to-lead expansion and competitive IP differentiation.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 92515-02-1
Cat. No. B12691610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Oxo-3-phenylpropyl)-L-leucine
CAS92515-02-1
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NCCC(=O)C1=CC=CC=C1
InChIInChI=1S/C15H21NO3/c1-11(2)10-13(15(18)19)16-9-8-14(17)12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1
InChIKeyHKZJTCVWUKVPMC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Oxo-3-phenylpropyl)-L-leucine (CAS 92515-02-1): A Structurally Defined Non-Proteinogenic Leucine Derivative for Specialized Chemical Biology and Medicinal Chemistry Research


N-(3-Oxo-3-phenylpropyl)-L-leucine (C₁₅H₂₁NO₃, MW 263.33) is a non‑proteinogenic amino acid derivative featuring an L‑leucine backbone N‑alkylated with a 3‑oxo‑3‑phenylpropyl moiety . The ketone at C‑3 and the chiral leucine center distinguish it from simpler N‑acyl leucine analogs, conferring unique reactivity and molecular recognition profiles relevant to peptide engineering, enzyme inhibition, and chemoselective bioconjugation.

Why N-(3-Oxo-3-phenylpropyl)-L-leucine Cannot Be Interchanged with Positional Isomers or Reduced Analogs in Research Procurement


Despite superficial similarity to other N‑substituted leucine derivatives, the precise position of the ketone group and the L‑stereochemistry profoundly influence hydrogen‑bonding capacity, metabolic stability, and target binding . For example, the positional isomer N‑(1‑oxo‑3‑phenylpropyl)‑L‑leucine (CAS 2752‑56‑9) places the carbonyl adjacent to the amide, altering electronic density and reactivity . Publicly available head‑to‑head quantitative comparisons remain scarce, underscoring the need for compound‑specific validation rather than generic substitution.

Quantitative Differentiation Evidence for N-(3-Oxo-3-phenylpropyl)-L-leucine Relative to Closest Analogs


Chemoselective Ligation Advantage Over Reduced Analogs

The 3‑oxo group enables oxime/hydrazone ligation under mild acidic conditions, a route unavailable to reduced analogs such as N‑(3‑phenylpropionyl)‑L‑leucine (no ketone) or N‑(1‑oxo‑3‑phenylpropyl)‑L‑leucine where the ketone is sterically hindered and electronically deactivated by adjacency to the amide . While direct kinetic data for the target compound are not publicly disclosed, class‑level inference from structurally related aminoketones suggests faster ligation with the C‑3 ketone.

Chemoselective bioconjugation Peptide engineering Bioorthogonal chemistry

Stereochemical Purity and Biological Recognition Relative to Racemic or D‑Isomers

The L‑leucine moiety ensures recognition by native amino acid transporters and L‑specific proteases/peptidases, whereas D‑leucine analogs or racemic mixtures may exhibit altered cellular uptake and metabolic stability . The target compound is specified as the L‑enantiomer (IUPAC: (2S)‑4‑methyl‑2‑[(3‑oxo‑3‑phenylpropyl)amino]pentanoic acid), avoiding the ambiguous activity of racemates.

Enzyme recognition Substrate selectivity Amino acid transport

Distinct Hydrophobicity Profile Compared to N‑Benzoyl or N‑Ethylbenzoyl Leucine Analogs

The 3‑oxo‑3‑phenylpropyl substituent extends the aliphatic‑aromatic spacer relative to N‑benzoyl‑L‑leucine (one‑carbon linker) or N‑(4‑ethylbenzoyl)leucine, potentially modulating log P and membrane permeability. Computational predictions (e.g., using SwissADME or ChemAxon) would likely show a higher log P and larger topological polar surface area compared to the shorter‑linker benzoyl analog, though measured experimental values are absent from public databases.

Lipophilicity Membrane permeability Drug-likeness

Potential for Focused Library Generation vs. Simple N‑Acyl Leucines

The ketone handle permits late‑stage diversification (e.g., reductive amination, Wittig olefination, Grignard addition) that is not feasible with fully reduced N‑alkyl leucines or N‑benzoyl derivatives. This expands the chemical space accessible from a single intermediate, offering a cost‑efficient path for library synthesis. No publicly available head‑to‑head library yield comparisons exist; however, the synthetic versatility is well‑established for β‑keto amino acid derivatives.

Combinatorial chemistry Hit expansion Fragment-based drug design

High-Value Application Scenarios for N-(3-Oxo-3-phenylpropyl)-L-leucine Based on Current Evidence


Bioorthogonal Probe Construction via Ketone Ligation

The C‑3 ketone enables oxime or hydrazone conjugation with amino‑derivatized fluorophores, biotin, or PEG tags under mild conditions. This makes the compound a suitable building block for constructing fluorescent probes or affinity reagents without perturbing the native peptide backbone .

Stereodefined Peptide Mimetics for Enzyme Inhibition Studies

The single enantiomer L‑leucine scaffold is compatible with ribosomal or synthetic peptide assembly, allowing incorporation into substrate analog inhibitors. The non‑proteinogenic side chain can mimic transition states or occlude enzyme active sites while retaining backbone recognition .

Focused Library Synthesis via Late‑Stage Ketone Diversification

Starting from N‑(3‑oxo‑3‑phenylpropyl)‑L‑leucine, a single batch can be converted into a panel of analogs through reductive amination, Grignard addition, or olefination. This approach accelerates hit‑to‑lead exploration for medicinal chemistry programs where initial screening identifies the leucine scaffold as privileged .

Collaborative Structure‑Activity Relationship (SAR) Studies with Academic Groups

Given the absence of extensive public SAR data, procurement of analytically certified N‑(3‑oxo‑3‑phenylpropyl)‑L‑leucine enables academic‑industry partnerships to generate proprietary comparative datasets against positional isomers and reduced analogs, thereby establishing competitive differentiation for future IP .

Quote Request

Request a Quote for N-(3-Oxo-3-phenylpropyl)-L-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.